molecular formula C15H20N4O2 B14011906 N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine CAS No. 75876-13-0

N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine

Cat. No.: B14011906
CAS No.: 75876-13-0
M. Wt: 288.34 g/mol
InChI Key: MIVRYZSBXPUURG-UHFFFAOYSA-N
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Description

N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine is a complex organic compound characterized by the presence of a pyrazole ring substituted with a nitrophenyl group and a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of hydrazine with a 1,3-diketone. The nitrophenyl group is then introduced through a nitration reaction using concentrated nitric acid and sulfuric acid. The final step involves the alkylation of the pyrazole ring with N-methylpentan-1-amine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

75876-13-0

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine

InChI

InChI=1S/C15H20N4O2/c1-16-10-4-2-3-5-13-11-15(18-17-13)12-6-8-14(9-7-12)19(20)21/h6-9,11,16H,2-5,10H2,1H3,(H,17,18)

InChI Key

MIVRYZSBXPUURG-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCC1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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